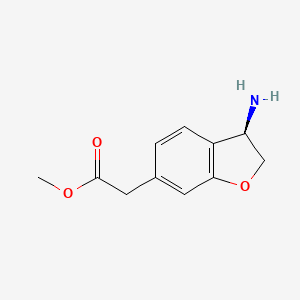![molecular formula C40H45CoF12N11O8S4 B13349874 Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is a coordination compound that features a cobalt(II) center coordinated by three 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt typically involves the following steps :
Ligand Synthesis: The 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligand is synthesized by reacting 4-tert-butyl-2-bromopyridine with 1H-pyrazole in the presence of a base.
Complex Formation: The synthesized ligand is then reacted with cobalt(II) chloride to form the tris-ligand cobalt(II) complex.
Anion Exchange: The cobalt(II) complex is treated with bis(trifluoromethanesulfonyl)imide to exchange the chloride anions with bis(trifluoromethanesulfonyl)imide anions, resulting in the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt undergoes various types of chemical reactions, including :
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under appropriate conditions.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: The major product is the cobalt(III) complex.
Substitution: The major products depend on the substituting ligands used in the reaction.
Scientific Research Applications
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt has several scientific research applications :
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Electrochemistry: It is employed in electrochemical studies due to its redox properties.
Mechanism of Action
The mechanism of action of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt involves the coordination of the cobalt center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemistry.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
- Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
Uniqueness
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is unique due to the presence of the 4-tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Properties
Molecular Formula |
C40H45CoF12N11O8S4 |
|---|---|
Molecular Weight |
1223.0 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(2+) |
InChI |
InChI=1S/3C12H15N3.2C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;/q;;;2*-1;+2 |
InChI Key |
CUSFJXUEEGOGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


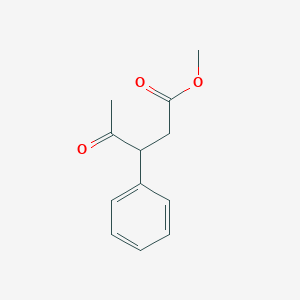
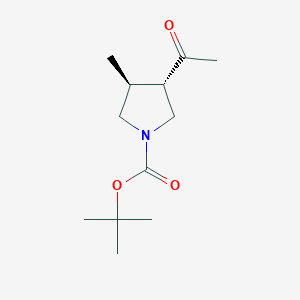
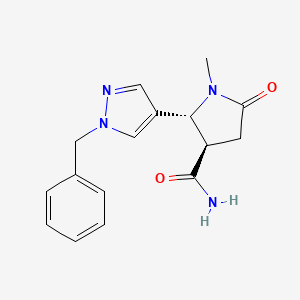
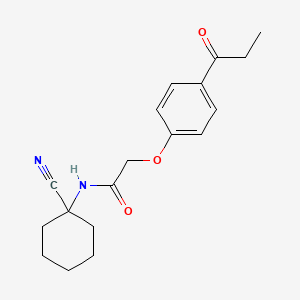
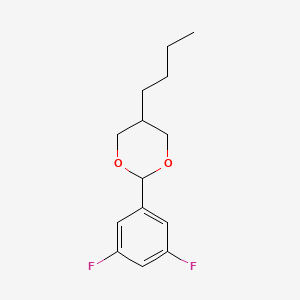
![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
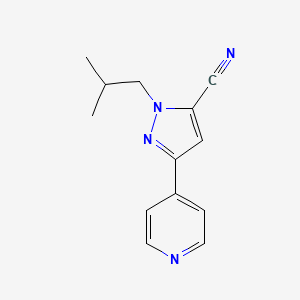
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
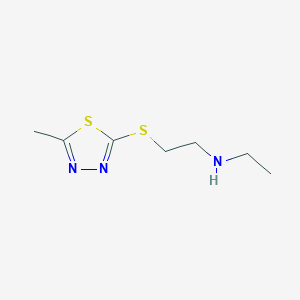
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
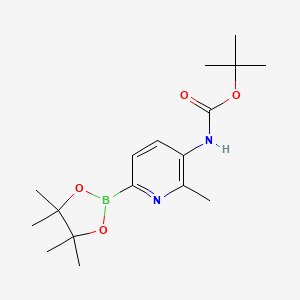
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
